The synthesis of 1-cyclopropyl-2-(piperazin-1-yl)ethanone oxalate is achieved through a multi-step process. A common starting material is piperazine, which undergoes a series of reactions including alkylation and acylation to introduce the cyclopropyl and ethanone moieties. Subsequent reaction with oxalic acid yields the final oxalate salt. []
The molecular structure of 1-cyclopropyl-2-(piperazin-1-yl)ethanone oxalate consists of a piperazine ring substituted at the 1-position with a cyclopropyl-ethanone moiety. The piperazine ring predominantly adopts a chair conformation. [, , ] The oxalate anion forms ionic interactions with the protonated piperazine nitrogen.
1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate serves as a versatile intermediate for further chemical transformations. The reactive piperazine nitrogen can undergo a range of reactions, including: * Acylation: Reaction with acid chlorides or anhydrides to introduce amide functionalities. [, , , ] * Alkylation: Reaction with alkyl halides to introduce various alkyl substituents. [, ] * Reductive Amination: Reaction with aldehydes or ketones under reducing conditions to introduce substituted amine functionalities. [, ] * Schiff Base Formation: Condensation with aldehydes to generate Schiff base derivatives. []
The mechanism of action of derivatives based on 1-cyclopropyl-2-(piperazin-1-yl)ethanone oxalate is diverse and depends on the specific substitutions on the molecule. Some derivatives exhibit:* RORγ Inverse Agonism: Binding to and inhibiting the activity of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), involved in inflammatory processes. [, ]* Falcipain-2 Inhibition: Blocking the activity of the cysteine protease Falcipain-2, essential for the survival of the malaria parasite Plasmodium falciparum. []* VEGFR-II Inhibition: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-II) to inhibit angiogenesis and tumor growth. []* Dopamine D3 Receptor Ligand Activity: Interacting with dopamine D3 receptors, relevant to potential therapeutic agents for substance abuse. []* σ1 Receptor Antagonism: Blocking the σ1 receptor, involved in pain perception and modulation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: